Fmoc-Glu(Obzl)-Cl
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-Glu(Obzl)-Cl and related compounds involves various chemical strategies, including solid-phase peptide synthesis (SPPS) and the use of protective groups to prevent unwanted reactions. For instance, the synthesis of Fmoc/But protected amino acid chelators offers a synthetic advantage in peptide assembly, yielding high-efficiency results (Kazmierski, 1993).
Molecular Structure Analysis
The molecular structure of this compound is designed to facilitate its incorporation into peptides while protecting the reactive groups from premature reactions. The Fmoc group protects the amino group, while the Obzl ester protects the carboxyl group of glutamic acid, preventing side reactions during peptide elongation.
Chemical Reactions and Properties
This compound participates in various chemical reactions essential for peptide bond formation and the synthesis of complex peptides and proteins. This includes its role in solid-phase peptide synthesis (SPPS), where it reacts with other amino acids under controlled conditions to form peptide bonds while the protective groups prevent non-specific reactions (Akaji et al., 1990).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and reactivity, are crucial for its handling and use in peptide synthesis. These properties are influenced by the protective groups and the overall molecular structure, ensuring that the compound remains stable until the protective groups are removed under specific conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various reagents and conditions, are essential for peptide synthesis. The protective groups are selectively removed after the peptide chain has been assembled, revealing the functional groups necessary for the peptide's biological activity (Grode et al., 2009).
Scientific Research Applications
Synthesis of O-glycosylated tuftsins : Fmoc-Glu(Obzl)-Cl is utilized in the synthesis of O-glycosylated tuftsins containing D-glucopyranosyl or D-galactopyranosyl units (Filira et al., 2009).
Solid phase synthesis of N-linked glycopeptides : It serves as a building block in the solid phase synthesis of these glycopeptides (Meldal & Book, 1990).
Peptide synthesis and purification : Its derivatives, like Fmoc-Val-(2-hydroxy-4-methoxybenzyl)Gly-OBzl dipeptide, are used in solid phase peptide synthesis and purification, facilitating analysis by mass spectrometry (Wahlström et al., 2008).
Synthesis of Asp-Gly units-containing glycopeptides : The Fmoc/Bzl strategy, involving this compound, is effective in synthesizing these glycopeptides, avoiding cyclization reactions (Mang et al., 1995).
Synthesis of tert-butyl esters of amino acids : Fmoc-Asp(OBu-t) and Fmoc-Glu(OBu-t) synthesis, related to this compound, provides a method for preparing tert-butyl esters of aspartic and glutamic acids (Lajoie et al., 1990).
Synthesis of O-thiophosphotyrosine-containing peptides : Derivatives of this compound, like Fmoc-Tyr[PS(OBzl)2]-OH, are used in the synthesis of these specific peptides (Kitas et al., 2009).
Synthesis of cyclic peptides : this compound cyclic peptides containing a sugar amino acid have shown binding to purines (Billing & Nilsson, 2005).
Pre-column derivatization for amino acid analysis : Methods using FMOC derivatization, like those involving this compound, are employed for analyzing amino acids in biological research (Fürst et al., 1990).
Environmental sample analysis : The compound has been used in methods for the rapid determination of certain compounds in environmental water samples (Sancho et al., 1994).
Mechanism of Action
Target of Action
Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
This compound is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This allows for the selective addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during the synthesis .
Result of Action
The use of this compound in peptide synthesis results in the successful addition of the glutamic acid residue to the growing peptide chain . This is a crucial step in the synthesis of complex peptides, which have a wide range of applications in biological research and drug development.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process . For instance, it is recommended to store the compound below +30°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFCSPOTIXYAL-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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